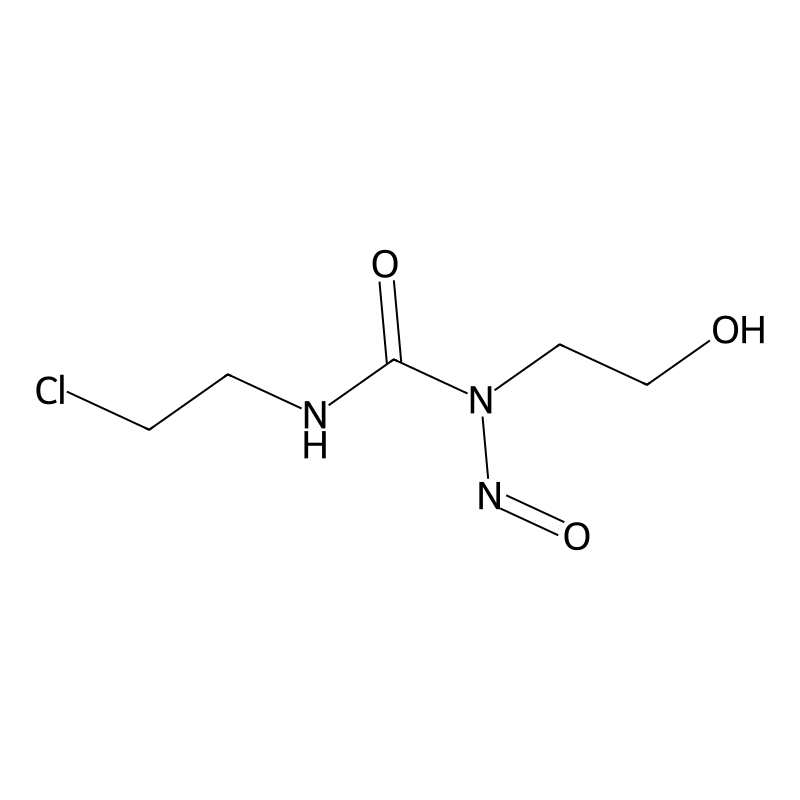

1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea is a synthetic organic compound characterized by its unique structure, which includes a nitroso group, a hydroxyethyl substituent, and a chloroethyl moiety. This compound is part of a broader class of nitrogen-containing compounds known as nitrosoureas, which are recognized for their potential as chemotherapeutic agents. The molecular formula of this compound is CHClNO, and it has a molecular weight of approximately 189.59 g/mol .

The primary mechanism of action of HECNU is through DNA alkylation. The generated alkylating species can damage DNA by forming covalent bonds with nucleophilic sites on the DNA bases, leading to:

- DNA strand breaks: Disruption of the DNA backbone, hindering replication and transcription.

- DNA crosslinking: Formation of covalent bonds between DNA strands, further impeding cellular processes.

- DNA adduct formation: Attachment of alkylating species to DNA bases, potentially leading to mutations.

These DNA alterations ultimately trigger cell death pathways, making HECNU a potential antitumor agent.

HECNU exhibits several safety concerns:

- Carcinogenicity: Due to its DNA alkylating properties, HECNU is considered a potential carcinogen [].

- Mutagenicity: The DNA damage caused by HECNU can lead to mutations, potentially increasing the risk of cancer development.

- Toxicity: HECNU can exhibit general toxicity towards various tissues and organs, limiting its therapeutic applications.

Background and Chemical Properties

-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea, also known as N'-(2-Chloroethyl)-N-(2-hydroxyethyl)-N-nitrosourea, is a nitrosourea compound with the chemical formula C5H10ClN3O3 and a molecular weight of 195.6. Nitrosoureas are a class of organic compounds known for their alkylating and carbamoylating properties, making them relevant in various research fields.

Potential for Anti-Cancer Research

Research suggests that 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea exhibits antitumor activity. Studies have investigated its potential as an anti-cancer agent, particularly against certain types of tumors, including:

The chemical behavior of 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea is primarily influenced by its nitroso and chloroethyl groups. Key reactions include:

- Nitrosation Reactions: The nitroso group can participate in electrophilic reactions, which may lead to the formation of various derivatives.

- Hydrolysis: The chloroethyl group can undergo hydrolysis, leading to the formation of less reactive species.

- Nucleophilic Substitution: The chloroethyl moiety can react with nucleophiles, making it a versatile intermediate in organic synthesis .

This compound exhibits significant biological activity, particularly in the context of cancer treatment. It has been studied for its ability to alkylate DNA, thereby disrupting cellular replication and leading to apoptosis in cancer cells. Its mechanism of action is akin to that of other nitrosoureas, which are known for their cytotoxic effects against various tumors .

Synthesis of 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea typically involves the following steps:

- Preparation of 3-(2-chloroethyl)urea: This is achieved through the reaction of urea with chloroethylamine.

- Nitrosation: The resulting urea derivative is then subjected to nitrosation using sodium nitrite in an acidic medium to introduce the nitroso group.

- Purification: The product is purified through methods such as recrystallization or chromatography to obtain the desired compound in high purity .

1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea finds applications primarily in medicinal chemistry, particularly in the development of anticancer agents. Its properties allow it to be utilized in:

- Chemotherapy: As a potential agent for treating various types of cancers due to its ability to induce DNA damage.

- Research: In studies aimed at understanding the mechanisms of action of nitrosoureas and their derivatives in cancer therapy .

Interaction studies have shown that 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea can interact with various biological macromolecules:

- DNA: It forms covalent bonds with DNA, leading to cross-linking and subsequent cell death.

- Proteins: The compound may also modify proteins, impacting their function and stability.

- Other Drugs: Studies have explored its potential synergistic effects when combined with other chemotherapeutic agents .

Several compounds share structural similarities with 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea. Notable examples include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Nitroso-3-(2-hydroxyethyl)urea | Lacks chloroethyl group | Less potent as an alkylating agent |

| 3-(2-chloroethyl)urea | Lacks nitroso group | More stable but less reactive |

| Carmustine (BCNU) | Contains a similar chloroethyl moiety | Established chemotherapeutic agent |

| Lomustine (CCNU) | Similar structure with variations in alkyl groups | Used for treating brain tumors |

These compounds highlight the uniqueness of 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea due to its dual functionality as both a nitrosourea and an alkylating agent, making it a subject of interest in cancer research and therapy .

1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea is defined as an organic compound featuring a nitrosourea core structure with specific alkyl substituents. The compound possesses the molecular formula C₅H₁₀ClN₃O₃ and exhibits a molecular weight of 195.60 grams per mole. Structurally, this molecule contains a central urea moiety (carbonyl group bonded to two nitrogen atoms) where one nitrogen bears a nitroso group (-N=O) and is further substituted with a 2-hydroxyethyl chain, while the other nitrogen is substituted with a 2-chloroethyl group.

The classification of this compound within the nitrosourea family is based on its core structural features, which include both a nitroso group and a urea functional group. Nitrosourea compounds are characterized by their general formula R₃N-CO-N(R₁)(R₂), where one of the nitrogen substituents includes a nitroso group. The specific structural arrangement in 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea places it among the 2-chloroethylnitrosoureas, a subclass known for their distinctive chemical behavior and biological activity.

Chemical analysis reveals that the compound exists as an off-white solid at room temperature with a melting point range of 65-67°C. The density has been estimated at approximately 1.7238 grams per cubic centimeter, with a refractive index of 1.5810. Solubility studies indicate limited solubility in polar solvents, with slight solubility observed in chloroform and methanol. The predicted acid dissociation constant (pKa) value of 10.18±0.46 suggests weak basic character under physiological conditions.

Historical Context in Chemical Research

The development of 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea emerged from broader research initiatives focused on nitrosourea chemistry that began in the mid-20th century. The nitrosourea class of compounds was first discovered through random screening programs at the United States National Cancer Institute in 1959, which identified these molecules as possessing unique anticancer properties. This initial discovery sparked extensive research into structural modifications and synthetic approaches to enhance the therapeutic potential of nitrosourea derivatives.

Research efforts in the 1970s and 1980s focused on developing more effective and less toxic nitrosourea compounds through systematic structural modifications. The synthesis of 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea, commonly referred to in the literature by its research designation, emerged from these systematic studies aimed at creating short-chain, water-soluble, yet lipophilic compounds. Previous research had established that modifications to the alkyl substituents could significantly alter the pharmacological properties and biological activity of nitrosourea compounds.

The compound gained particular research attention during the development of positron emission tomography imaging agents. In 1991, researchers successfully synthesized carbon-11 labeled versions of 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea for use in positron emission tomography studies. This work involved nitrosation of the corresponding carbon-11 labeled urea precursor, demonstrating the compound's accessibility through established synthetic methodologies and its potential utility in medical imaging applications.

Patent literature from the late 1990s documented improved synthetic processes for nitrosourea derivatives, including methodologies applicable to 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea. These developments emphasized two-phase solvent systems and controlled reaction conditions to achieve high purity and reproducible yields, reflecting the growing commercial and research interest in this class of compounds.

Significance in Synthetic Organic Chemistry

The synthetic chemistry of 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea exemplifies important principles in nitrosourea preparation and demonstrates several key aspects of modern organic synthesis. The compound's synthesis typically involves nitrosation of the corresponding non-nitrosated urea precursor using metal nitrites in carefully controlled reaction conditions. This process represents a classic example of N-nitrosation chemistry, where the nitrogen atom of the urea derivative is converted to a nitroso functionality through reaction with nitrite sources.

The synthetic approach to this compound has contributed significantly to understanding nitrosation reaction mechanisms and optimization strategies. Research has demonstrated that the use of two-phase solvent systems, comprising an aqueous acid phase and a non-miscible organic solvent, provides superior results compared to homogeneous reaction conditions. This methodology has implications beyond nitrosourea chemistry, as it illustrates principles of phase-transfer chemistry and reaction optimization that are applicable to other synthetic transformations.

The preparation of carbon-11 labeled analogues has required development of specialized synthetic protocols adapted to radiochemical constraints. The synthesis begins with the preparation of carbon-11 labeled 2-chloroethyl isocyanate through reaction of carbon-11 phosgene with 2-chloroethylamine hydrochloride, followed by reaction with ethanolamine to form the urea precursor. Subsequent nitrosation yields the target compound with radiochemical purities exceeding 98% and yields of approximately 18% relative to the initial radioactivity.

Purification and characterization of 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea have employed various analytical techniques, including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy. The compound exhibits characteristic nuclear magnetic resonance signals that facilitate structural confirmation and purity assessment. These analytical approaches have established standard protocols for quality control and compound identification in both research and potential manufacturing contexts.

Position within Nitrosourea Family of Compounds

1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea occupies a specific position within the broader nitrosourea family, which encompasses numerous compounds with varying structural features and properties. The nitrosourea class includes both naturally occurring compounds, such as streptozotocin, and synthetic derivatives designed for specific applications. The structural diversity within this family arises from variations in the substituents attached to the nitrogen atoms of the urea backbone.

Within the subset of 2-chloroethylnitrosoureas, 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea shares common structural elements with well-established compounds such as carmustine (bis(chloroethyl) nitrosourea) and lomustine (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea). These compounds all contain the characteristic 2-chloroethyl group that undergoes degradation to form reactive carbonium ions capable of alkylating biological molecules. However, the hydroxyethyl substituent in 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea distinguishes it from other family members and potentially alters its solubility and biological distribution properties.

Comparative analysis reveals that 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea exhibits intermediate molecular weight and polarity relative to other nitrosourea compounds. The presence of the hydroxyl group enhances water solubility compared to purely alkyl-substituted analogues while maintaining sufficient lipophilicity for biological membrane penetration. This balanced profile positions the compound as potentially advantageous for applications requiring both aqueous solubility and tissue penetration capabilities.

The mechanistic behavior of 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea aligns with the general decomposition patterns observed for other 2-chloroethylnitrosoureas. Upon decomposition, the compound generates reactive intermediates including chloroethyl carbonium ions and isocyanate groups that can interact with nucleophilic sites on biological molecules. This shared mechanism of action places the compound within the alkylating agent category of nitrosoureas, distinguishing it from nitrosourea derivatives that lack the 2-chloroethyl substituent.

Table 1: Comparative Properties of Selected Nitrosourea Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | C₅H₁₀ClN₃O₃ | 195.60 | 65-67 | 2-hydroxyethyl, 2-chloroethyl |

| Carmustine | C₅H₉Cl₂N₃O₂ | 214.05 | 30-32 | bis(2-chloroethyl) |

| Lomustine | C₉H₁₆ClN₃O₂ | 233.70 | 88-90 | 2-chloroethyl, cyclohexyl |

| Nitrosourea (parent) | CH₃N₃O₂ | 89.05 | - | hydrogen substituents |

Table 2: Physical and Chemical Properties of 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea

1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea is a nitrosourea compound characterized by a central urea moiety with specific functional group substitutions [1]. The molecular structure features a nitroso group (-N=O) and a hydroxyethyl group attached to one nitrogen atom of the urea backbone, while a chloroethyl group is attached to the other nitrogen atom [5]. This arrangement creates an asymmetrically substituted nitrosourea with distinct chemical properties [1].

The molecular formula of 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea is C5H10ClN3O3, with a molecular weight of 195.6 g/mol [1]. The compound contains three oxygen atoms: one in the carbonyl group of the urea moiety, one in the nitroso group, and one in the hydroxyethyl substituent [5]. The presence of the chlorine atom in the chloroethyl group contributes to the compound's reactivity profile [1].

The structural identifiers for 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea include:

| Identifier | Value |

|---|---|

| IUPAC Name | 3-(2-chloroethyl)-1-(2-hydroxyethyl)-1-nitrosourea |

| SMILES | C(CCl)NC(=O)N(CCO)N=O |

| InChI | InChI=1S/C5H10ClN3O3/c6-1-2-7-5(11)9(8-12)3-4-10/h10H,1-4H2,(H,7,11) |

| InChI Key | ZUXJWNFAYDAZJB-UHFFFAOYSA-N |

| CAS Number | 96806-34-7 |

The structural arrangement of atoms in this compound is critical for understanding its chemical behavior and reactivity patterns [5]. The nitroso group, in particular, plays a significant role in the compound's chemical properties and stability [1].

Physical Properties

Melting Point and Thermal Stability

1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea exhibits a melting point range of 65-67°C, indicating its solid state at room temperature [1]. This relatively low melting point is characteristic of many nitrosourea compounds and reflects the intermolecular forces present in the crystal structure [1] [5].

The thermal stability of 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea is limited, as is common with nitrosourea compounds [25]. When heated above its melting point, the compound begins to decompose, releasing nitrogen oxides and other degradation products [25]. This thermal instability is primarily attributed to the reactive nitroso group, which can initiate decomposition pathways when sufficient thermal energy is provided [25] [26].

Studies on similar nitrosourea compounds suggest that the decomposition process is accelerated in the presence of moisture or under basic conditions [26]. The thermal decomposition pathway typically involves the cleavage of the N-N bond in the nitroso group, followed by subsequent fragmentation reactions [25].

Solubility Characteristics

The solubility profile of 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea indicates limited solubility in common organic solvents [1]. The compound is slightly soluble in chloroform and methanol, suggesting a moderate polarity that allows for some interaction with these solvents [1] [5].

The presence of both hydrophilic groups (hydroxyl, carbonyl, nitroso) and a hydrophobic moiety (chloroethyl) contributes to the compound's solubility characteristics [1]. The hydroxyl group can participate in hydrogen bonding with protic solvents, enhancing solubility in alcohols like methanol [5]. Meanwhile, the chloroethyl group provides some lipophilic character that facilitates interaction with less polar solvents such as chloroform [1].

The solubility of 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea in water is expected to be limited, as is typical for compounds with this balance of hydrophilic and hydrophobic elements [5]. This limited aqueous solubility has implications for the compound's behavior in biological systems and its chemical reactivity in aqueous environments [1].

Spectroscopic Properties

The spectroscopic properties of 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea provide valuable insights into its molecular structure and electronic configuration [11]. Infrared (IR) spectroscopy reveals characteristic absorption bands associated with the functional groups present in the molecule [11]. The carbonyl group (C=O) typically exhibits a strong absorption band around 1665 cm⁻¹, while the N-NO stretch and C-Cl stretch (approximately 680 cm⁻¹) are also distinctive features in the IR spectrum [11] [13].

Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea shows characteristic signals for the different proton environments in the molecule [13]. The protons of the chloroethyl group (-CH₂Cl), hydroxyethyl group (-CH₂OH), and the NH group each produce distinct signals that help confirm the structure [13]. Carbon-13 NMR spectroscopy further elucidates the carbon skeleton of the molecule, with the carbonyl carbon typically appearing at a characteristic downfield chemical shift [27].

Mass spectrometry of 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea shows a molecular ion peak at m/z 195.6, corresponding to its molecular weight [1]. The fragmentation pattern typically includes the loss of the nitroso group (NO), which is a common fragmentation pathway for nitrosourea compounds [1] [13]. The presence of chlorine in the molecule contributes to a characteristic isotope pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes [1].

Electronic Properties

Molecular Orbital Analysis

The molecular orbital structure of 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea is characterized by complex electron distributions that influence its chemical reactivity [19]. Density Functional Theory (DFT) calculations, which are commonly applied to nitrosourea compounds, reveal important features of the frontier molecular orbitals [19] [22].

The Highest Occupied Molecular Orbital (HOMO) of 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea is primarily localized on the nitroso group, particularly involving the nitrogen-oxygen bond [22]. This localization reflects the relatively high electron density in this region and contributes to the reactivity of the nitroso functionality [22]. The HOMO energy level is influenced by the electron-donating and electron-withdrawing effects of the substituents attached to the urea backbone [19] [22].

The Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the carbonyl and nitroso groups, creating potential sites for nucleophilic attack [22]. The HOMO-LUMO gap, which is an important parameter for understanding chemical reactivity, is relatively small for nitrosourea compounds like 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea, indicating their potential for chemical reactions [22] [19].

Molecular orbital calculations also reveal significant π-bonding character in the N-N bond of the nitroso group, which influences the compound's conformational preferences and reactivity patterns [19]. The presence of the chloroethyl group affects the electronic structure through inductive effects, while the hydroxyethyl group can participate in hydrogen bonding interactions that further modify the electronic distribution [22].

Electron Density Distribution

The electron density distribution in 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea shows significant concentration around the nitroso group and the carbonyl oxygen [20]. Quantum Theory of Atoms-In-Molecules (QTAIM) analysis, which can be applied to compounds of this nature, reveals the bonding characteristics and electron localization patterns [20].

The nitroso group exhibits a polarized electron distribution, with higher electron density on the oxygen atom due to its greater electronegativity [20]. This creates a dipole moment that contributes to the overall polarity of the molecule [20]. The carbonyl group similarly shows polarization, with the oxygen atom bearing a partial negative charge [20] [23].

Electrostatic potential mapping of 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea reveals regions of negative potential around the oxygen atoms (in the nitroso, carbonyl, and hydroxyl groups) and positive potential around hydrogen atoms [23]. These potential gradients influence the compound's interactions with other molecules, including potential hydrogen bonding sites [23].

The chlorine atom in the chloroethyl group also affects the electron density distribution through its electron-withdrawing inductive effect [20]. This creates a region of slightly positive charge on the adjacent carbon atoms, which can influence the reactivity of this part of the molecule [20] [23].

Chemical Stability and Degradation Pathways

1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea exhibits limited chemical stability, primarily due to the reactive nature of the nitroso group [25]. The compound is susceptible to various degradation pathways, with hydrolysis being one of the most significant [25] [26].

In aqueous environments, 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea undergoes hydrolysis, with the rate of degradation being pH-dependent [26]. Under basic conditions, the hydrolysis is accelerated, following a mechanism that typically involves the abstraction of a proton to form an anion, followed by decomposition [26]. Studies on similar nitrosourea compounds indicate that this decomposition is the rate-controlling step of the overall reaction [26].

The degradation of 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea can proceed through multiple pathways, depending on the conditions [25]. One common pathway involves the cleavage of the N-N bond in the nitroso group, leading to the formation of diazohydroxide intermediates [25]. These intermediates can further decompose to release nitrogen gas and form various products including alcohols and amines [25] [26].

The chloroethyl group can also participate in degradation reactions, particularly in the presence of nucleophiles that can displace the chlorine atom [25]. This can lead to the formation of additional degradation products and contribute to the overall instability of the compound [25].

Thermal decomposition represents another degradation pathway for 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea, occurring at temperatures above its melting point [25]. This process typically involves the release of nitrogen oxides and the formation of complex mixtures of degradation products [25] [26].

Conformational Analysis

The conformational landscape of 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea is characterized by multiple possible arrangements due to rotation around several single bonds in the molecule [27]. One of the most significant conformational features is the orientation around the N-N bond of the nitroso group, which can exist in either E or Z configurations [27].

Studies on similar nitrosourea compounds have shown that the preferred conformation typically places the nitroso group anti to the carbonyl group (E conformation) to minimize steric hindrance [27]. This arrangement allows for optimal spacing between the bulky groups and reduces unfavorable interactions [27] [15].

The rotation around the C-N bonds in 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea is restricted due to partial double bond character resulting from resonance effects [27]. This creates rotational barriers that influence the conformational preferences of the molecule [27]. Nuclear magnetic resonance studies on related compounds have provided evidence for these conformational restrictions, showing distinct signals for different conformers in some cases [27].

Intramolecular interactions also play a role in determining the preferred conformations of 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea [15]. The hydroxyl group in the hydroxyethyl substituent can potentially form hydrogen bonds with the carbonyl oxygen, stabilizing certain conformations [15] [27]. These hydrogen bonding interactions can create localized structural preferences that affect the overall molecular geometry [15].